2-chloro-6-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide - 1005299-95-5

2-chloro-6-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide

Catalog Number: EVT-3004453
CAS Number: 1005299-95-5
Molecular Formula: C22H17ClF2N2O3S
Molecular Weight: 462.9
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-Chloro-6-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a synthetic benzoxazepine derivative identified as a potent inverse agonist of the retinoic acid receptor-related orphan receptor gamma t (RORγt) []. It is classified as a small molecule inhibitor and has been primarily investigated for its potential in modulating the immune response, specifically targeting the function of T helper 17 (TH17) cells [].

Synthesis Analysis

While the provided literature does not describe a specific synthesis method for 2-chloro-6-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide, it mentions the compound being identified through focused screening of a compound collection []. This suggests the compound was likely synthesized and available within the researchers' chemical library. Further investigation into chemical synthesis publications would be required to detail a specific synthesis route.

Mechanism of Action

2-chloro-6-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide acts as an inverse agonist of RORγt, a nuclear receptor crucial for the differentiation and function of TH17 cells []. Inverse agonism implies that the compound binds to the RORγt LBD and stabilizes it in an inactive conformation, effectively reducing its transcriptional activity []. This, in turn, leads to decreased production of IL-17, a pro-inflammatory cytokine heavily implicated in the pathogenesis of autoimmune diseases [].

  • Hydrophobic interactions: Primarily involving the substituted benzamide moiety, inducing a conformational change in the binding pocket [].
  • Hydrogen bonding: Specifically, a hydrogen bond forms between the amide NH group of the compound and His479 of the RORγt LBD, further stabilizing the interaction [].

By occupying the ligand-binding pocket and hindering the receptor's ability to interact with co-activator proteins, 2-chloro-6-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide effectively inhibits RORγt-mediated gene transcription and downstream signaling events responsible for TH17 cell activation and IL-17 production [].

Applications

The main scientific application of 2-chloro-6-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide lies in its potential as a tool compound for studying RORγt and TH17 cell biology []. Its potent and selective inhibition of RORγt activity makes it valuable for:

  • Investigating the therapeutic potential of targeting RORγt in autoimmune diseases: The compound's ability to suppress IL-17 production highlights its potential as a starting point for developing novel therapeutics for autoimmune diseases characterized by dysregulated TH17 responses, such as rheumatoid arthritis, psoriasis, and multiple sclerosis [].

Properties

CAS Number

1005299-95-5

Product Name

2-chloro-6-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide

IUPAC Name

2-chloro-6-fluoro-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzamide

Molecular Formula

C22H17ClF2N2O3S

Molecular Weight

462.9

InChI

InChI=1S/C22H17ClF2N2O3S/c23-18-4-1-5-19(25)21(18)22(28)26-16-9-6-14-3-2-12-27(20(14)13-16)31(29,30)17-10-7-15(24)8-11-17/h1,4-11,13H,2-3,12H2,(H,26,28)

InChI Key

YVMQUIHDHWLADX-UHFFFAOYSA-N

SMILES

C1CC2=C(C=C(C=C2)NC(=O)C3=C(C=CC=C3Cl)F)N(C1)S(=O)(=O)C4=CC=C(C=C4)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.